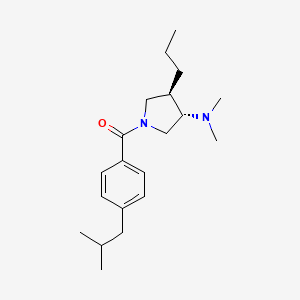![molecular formula C19H31N5O3 B5578040 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)
N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide is a compound that falls under the category of pyrazole derivatives, which are known for their various biological activities and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including condensation, cyclization, and substitution reactions. The synthesis process is typically designed to introduce specific functional groups that contribute to the desired biological activity or chemical property (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide typically involves analysis through techniques such as X-ray crystallography, NMR, and mass spectrometry to determine the arrangement of atoms and the conformational isomers (Hu et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as hydrogen bonding, due to functional groups like acetamide. The reactivity can be influenced by substitutions on the pyrazole ring or the spiro structure, affecting their biological activity and solubility (Georgiadis, 1986).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline form are crucial for the compound's application in drug formulation. These properties are influenced by the molecular structure and the presence of different functional groups (Yoon, Yoo, & Shin, 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are significant for the compound's biological activity and stability. For example, the pKa values provide insights into the compound's behavior in different pH environments, affecting its absorption and distribution in biological systems (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Chloroacetamide Herbicides
Chloroacetamide compounds, closely related to the chemical , have been used as selective herbicides. They are effective in controlling annual grasses and various broad-leaved weeds in crops like cotton, brassicas, and maize (Weisshaar & Böger, 1989).
Antihypertensive Agents
Some derivatives of diazaspiro[4.5]decan-2-ones have been tested as antihypertensive agents in animals. These compounds show potential for medical applications, particularly in treating high blood pressure (Caroon et al., 1981).
Potential Antipsychotic Agents
A series of compounds including 1,3-dimethyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated for their antipsychotic-like properties. These compounds, although structurally different from traditional antipsychotic drugs, show promise in behavioral tests without interacting with dopamine receptors, a common target of conventional antipsychotics (Wise et al., 1987).
Molecular Conformations and Hydrogen Bonding
Studies on compounds similar to the chemical have shown a range of molecular conformations and hydrogen bonding capabilities. These studies are significant in understanding the chemical properties and potential applications in material sciences and drug design (Narayana et al., 2016).
ADMET Profiling
Research on spirocyclic compounds with similar structures has focused on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such studies are crucial in drug development, helping to predict the behavior of new pharmaceutical compounds in the body (Matera et al., 2018).
Propiedades
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-15-16(12-22(2)21-15)20-17(25)13-23-8-5-19(6-9-23)11-18(26)24(14-19)7-4-10-27-3/h12H,4-11,13-14H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUZCFQLITPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)CN2CCC3(CC2)CC(=O)N(C3)CCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)